1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone
Overview
Description
1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The trifluoro-ethanone moiety adds unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts acylation reaction, where benzofuran is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoro-ethanone group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the trifluoro-ethanone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activities make it a candidate for studying anti-tumor and antibacterial mechanisms.
Medicine: Potential therapeutic applications include the development of anti-cancer and anti-viral drugs.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone involves its interaction with various molecular targets. The benzofuran core can intercalate with DNA, inhibiting the replication of cancer cells. The trifluoro-ethanone group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of properties contributes to its biological activities .
Comparison with Similar Compounds
Similar Compounds
1-(2-Benzofuranyl)-2-propanone: Similar structure but lacks the trifluoro group.
1-(2-Benzofuranyl)-2,2,2-trichloro-ethanone: Contains a trichloro group instead of trifluoro.
2-Benzofuran-1-yl-ethanone: Lacks the trifluoro group and has a simpler structure.
Uniqueness
1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoro-ethanone moiety, which imparts distinct chemical and biological properties. The trifluoro group enhances the compound’s stability and lipophilicity, making it more effective in biological systems compared to its analogs .
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O2/c11-10(12,13)9(14)8-5-6-3-1-2-4-7(6)15-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKGXQWCILDPON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504862 | |
Record name | 1-(1-Benzofuran-2-yl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75277-96-2 | |
Record name | 1-(1-Benzofuran-2-yl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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